N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylcyclopropanecarboxamide
Overview
Description
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.06023472 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity
One significant area of research is the investigation into the antioxidant capacity of compounds related to benzothiazole derivatives. The ABTS/PP decolorization assay, a method to assess antioxidant capacity, has been extensively reviewed, highlighting the reaction pathways involved and the specific reactions such as coupling that might bias comparisons between antioxidants. This assay, despite its limitations, is recommended for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Pharmacological Activities
Benzothiazole derivatives, including those structurally related to N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylcyclopropanecarboxamide, exhibit a wide range of pharmacological properties. These derivatives have shown potential as antimicrobial, analgesic, anti-inflammatory, antidiabetic, antitumor, and anti-cancer agents. The structural simplicity and ease of synthesis of benzothiazole moieties provide a significant scope for the development of chemical libraries, serving in the discovery of new chemical entities (Kamal et al., 2015; Bhat & Belagali, 2020).
Supramolecular Chemistry Applications
The benzothiazole structure, including variations like this compound, also finds applications in supramolecular chemistry. These compounds serve as building blocks in the development of complex molecular structures due to their ability to engage in various bonding interactions, contributing to advancements in nanotechnology, polymer processing, and biomedical applications (Cantekin et al., 2012).
Future Prospects
Given the versatile nature of benzothiazole derivatives, research continues to explore new therapeutic applications and structural modifications to enhance their pharmacological properties. The ongoing development of benzothiazole-based compounds in drug discovery underscores their potential in addressing a wide array of health conditions, from metabolic diseases to cancer and neurodegenerative disorders (Law & Yeong, 2022).
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-25(22,23)12-7-8-15-16(9-12)24-18(19-15)20-17(21)14-10-13(14)11-5-3-2-4-6-11/h2-9,13-14H,10H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNBLAOPYHELRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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